molecular formula C13H15Cl2FN2O B12620077 3,5-Dichloro-N-{[(3S,4R)-3-fluoropiperidin-4-yl]methyl}benzamide CAS No. 918333-96-7

3,5-Dichloro-N-{[(3S,4R)-3-fluoropiperidin-4-yl]methyl}benzamide

Cat. No.: B12620077
CAS No.: 918333-96-7
M. Wt: 305.17 g/mol
InChI Key: OCMJZRPENZAGSZ-PRHODGIISA-N
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Description

3,5-Dichloro-N-{[(3S,4R)-3-fluoropiperidin-4-yl]methyl}benzamide is a chemical compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound is characterized by the presence of dichloro and fluoropiperidinyl groups, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-N-{[(3S,4R)-3-fluoropiperidin-4-yl]methyl}benzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with an appropriate amine derivative. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and increased yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-N-{[(3S,4R)-3-fluoropiperidin-4-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The dichloro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

3,5-Dichloro-N-{[(3S,4R)-3-fluoropiperidin-4-yl]methyl}benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-N-{[(3S,4R)-3-fluoropiperidin-4-yl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide
  • 2,6-Dichloro-N-(4-chlorophenyl)benzamide
  • N-(2,4-Dichlorophenyl)-2-nitrobenzamide

Uniqueness

3,5-Dichloro-N-{[(3S,4R)-3-fluoropiperidin-4-yl]methyl}benzamide is unique due to the presence of the fluoropiperidinyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

918333-96-7

Molecular Formula

C13H15Cl2FN2O

Molecular Weight

305.17 g/mol

IUPAC Name

3,5-dichloro-N-[[(3S,4R)-3-fluoropiperidin-4-yl]methyl]benzamide

InChI

InChI=1S/C13H15Cl2FN2O/c14-10-3-9(4-11(15)5-10)13(19)18-6-8-1-2-17-7-12(8)16/h3-5,8,12,17H,1-2,6-7H2,(H,18,19)/t8-,12-/m1/s1

InChI Key

OCMJZRPENZAGSZ-PRHODGIISA-N

Isomeric SMILES

C1CNC[C@H]([C@H]1CNC(=O)C2=CC(=CC(=C2)Cl)Cl)F

Canonical SMILES

C1CNCC(C1CNC(=O)C2=CC(=CC(=C2)Cl)Cl)F

Origin of Product

United States

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